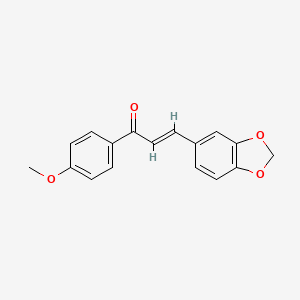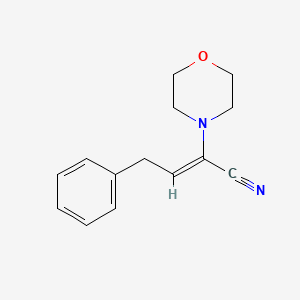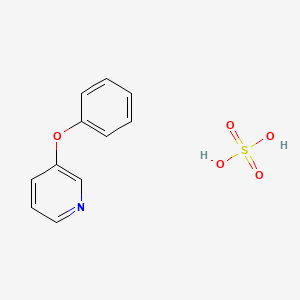
3-Phenoxypyridine monosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
CI-844 可以通过多种路线合成。 一种常见的方法是在 150°C 的温度下,在氢氧化钾和铜粉的存在下,使 3-羟基吡啶与溴苯反应 . 另一种方法是在氢氧化钾和铜粉的存在下,使 3-碘吡啶与苯酚反应 .
工业生产方法
CI-844 的工业生产通常遵循上述合成路线,但在更大规模上进行。 反应条件经过优化,以确保最终产物的产率和纯度高。 使用先进的反应器和连续流动系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
CI-844 会发生各种化学反应,包括:
氧化: CI-844 在特定条件下可以被氧化,形成相应的氧化产物。
还原: 它也可以使用合适的还原剂进行还原。
取代: CI-844 可以参与取代反应,其中其官能团之一被另一基团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括氢化锂铝和硼氢化钠。
取代: 各种亲核试剂和亲电试剂可根据所需的取代反应使用。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成 CI-844 的氧化衍生物,而还原可能会生成该化合物的还原形式。
科学研究应用
CI-844 在科学研究中具有广泛的应用:
化学: 它用作有机合成的试剂以及合成更复杂分子的前体。
生物学: CI-844 因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: CI-844 用于生产特种化学品和材料。
作用机制
CI-844 的作用机制与其与特定分子靶标和途径的相互作用有关。 它可以与某些酶或受体结合,调节它们的活性,并导致各种生物效应。 所涉及的具体分子靶标和途径取决于其使用的具体应用和环境。
相似化合物的比较
CI-844 可以与其他吡啶醚的季铵衍生物和鎓化合物进行比较。 类似的化合物包括:
3-苯氧基吡啶: 另一种具有类似合成路线和应用的吡啶醚衍生物.
季铵化合物: 这些化合物具有类似的结构特征,并用于各种工业和医疗应用。
CI-844 因其独特的性质组合而脱颖而出,使其适合于不同领域广泛的应用。
属性
CAS 编号 |
65846-21-1 |
|---|---|
分子式 |
C11H11NO5S |
分子量 |
269.28 g/mol |
IUPAC 名称 |
3-phenoxypyridine;sulfuric acid |
InChI |
InChI=1S/C11H9NO.H2O4S/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;1-5(2,3)4/h1-9H;(H2,1,2,3,4) |
InChI 键 |
SYULDLBUMBEIIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CN=CC=C2.OS(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)OC2=CN=CC=C2.OS(=O)(=O)O |
Key on ui other cas no. |
65846-21-1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4aS,5R,7aS)-5-acetyloxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1638059.png)
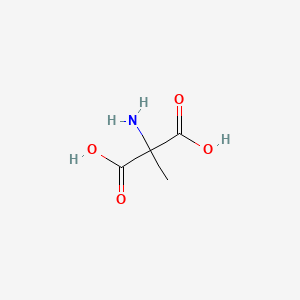
![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B1638064.png)
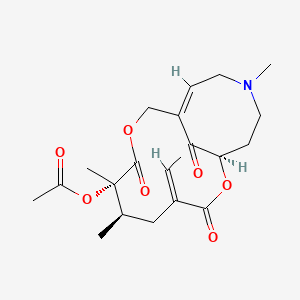
![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)
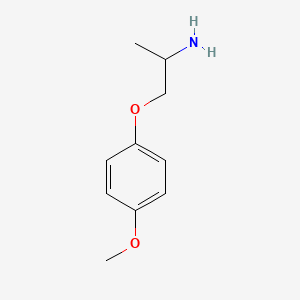


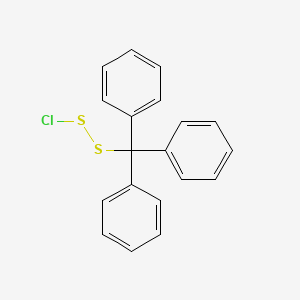
![2-(3,4-Dimethylphenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1638089.png)
